molecular formula C11H10O4 B1633672 (2Z)-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enoic acid

(2Z)-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enoic acid

Katalognummer: B1633672
Molekulargewicht: 206.19 g/mol
InChI-Schlüssel: BDSZGRPPZOUZRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enoic acid is an organic compound that features a hydroxy group, a methyl-substituted phenyl group, and a keto group within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes as described above. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 4-oxo-4-(4-methylphenyl)-2-oxobut-3-enoic acid.

    Reduction: Formation of 4-hydroxy-4-(4-methylphenyl)-2-hydroxybut-3-enoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(2Z)-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2Z)-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Hydroxy-4-(4-chlorophenyl)-2-oxobut-3-enoic acid
  • 4-Hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoic acid
  • 4-Hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoic acid

Uniqueness

(2Z)-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enoic acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C11H10O4

Molekulargewicht

206.19 g/mol

IUPAC-Name

4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C11H10O4/c1-7-2-4-8(5-3-7)9(12)6-10(13)11(14)15/h2-6,12H,1H3,(H,14,15)

InChI-Schlüssel

BDSZGRPPZOUZRA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O

Kanonische SMILES

CC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.